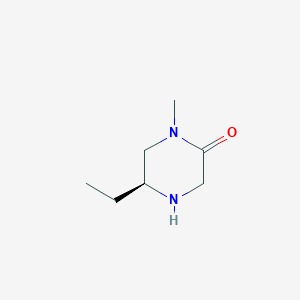

(S)-5-Ethyl-1-methylpiperazin-2-one

Description

Significance of Chiral Piperazin-2-one (B30754) Scaffolds in Synthetic Chemistry

Chiral piperazin-2-one scaffolds are of considerable importance in synthetic chemistry due to their prevalence in a wide array of biologically active molecules. These structures are often key components of pharmaceuticals and natural products. The specific three-dimensional arrangement of atoms in chiral molecules, known as stereochemistry, is crucial for their biological function, as it dictates how they interact with other chiral molecules in the body, such as enzymes and receptors.

The synthesis of enantiomerically pure chiral piperazin-2-ones is a significant area of research. dicp.ac.cnrsc.orgrsc.org Traditional methods have often relied on using starting materials from the "chiral pool," such as amino acid derivatives. dicp.ac.cn However, the development of asymmetric catalytic methods is a major goal, offering more efficient and versatile routes to these valuable compounds. dicp.ac.cnrsc.org For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a method to access chiral disubstituted piperazin-2-ones with high levels of stereoselectivity. dicp.ac.cnrsc.org The ability to synthesize these chiral scaffolds with high enantiomeric purity is critical for the development of new therapeutic agents.

Overview of Piperazinone Ring Systems as Privileged Structures and Building Blocks

Piperazinone ring systems are considered "privileged structures" in medicinal chemistry. dicp.ac.cnacs.org This term, first introduced in 1988, describes molecular frameworks that can serve as ligands for multiple, diverse biological receptors. acs.org The piperazine (B1678402) scaffold, a six-membered ring containing two nitrogen atoms, is a common feature in many approved drugs across various therapeutic areas, including anticancer, antibacterial, and antipsychotic agents. nih.govnih.govresearchgate.net

The utility of the piperazinone core stems from its favorable physicochemical properties, such as solubility, basicity, and conformational flexibility, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate. nih.gov The piperazin-2-one motif, specifically, is found in a number of bioactive natural products and small-molecule drugs. dicp.ac.cn Its ability to act as a conformationally constrained peptide mimic also makes it a valuable tool in the discovery of peptidomimetic drugs. dicp.ac.cn The synthesis of libraries of compounds based on the piperazinone scaffold allows for screening against a variety of biological targets, accelerating the discovery of new lead compounds. acs.org

Research Landscape and Scope of Investigation for (S)-5-Ethyl-1-methylpiperazin-2-one

The research landscape for this compound is primarily centered on its availability as a chemical building block for synthetic applications. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, its structural components suggest its potential utility in the synthesis of more complex molecules. The presence of the chiral center, the ethyl group, and the N-methylated piperazinone ring provides multiple points for chemical modification.

Commercially, this compound and its hydrochloride salt are available from various chemical suppliers, indicating its use in research and development. bldpharm.comchemenu.comchemicalbook.com The compound is typically offered for research purposes only. chemenu.com The investigation into this specific molecule likely falls under the broader umbrella of research into the synthesis and application of chiral piperazinones and their derivatives. Further research would be needed to fully elucidate the specific applications and biological activities of compounds derived from this compound.

Chemical Data for this compound

| Identifier | Value |

| IUPAC Name | (5S)-1-ethyl-5-methylpiperazin-2-one |

| CAS Number | 869901-78-0 |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.2 g/mol |

| SMILES | O=C1N(CC)CC@HNC1 |

Table 1: Chemical identifiers and properties for this compound. Data sourced from commercial supplier information. chemenu.com

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(5S)-5-ethyl-1-methylpiperazin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

InChI Key |

QLFQFGAIOKXHLN-LURJTMIESA-N |

Isomeric SMILES |

CC[C@H]1CN(C(=O)CN1)C |

Canonical SMILES |

CCC1CN(C(=O)CN1)C |

Origin of Product |

United States |

Chemical Transformations and Derivatization of the S 5 Ethyl 1 Methylpiperazin 2 One Ring System

Functionalization at Nitrogen Atoms

The piperazin-2-one (B30754) ring contains two distinct nitrogen atoms: a tertiary amide nitrogen (N1) and a secondary amine nitrogen (N4, in its precursor form). The differing electronic environments of these nitrogens allow for selective functionalization through various synthetic strategies.

The secondary amine at the N4 position of a precursor to (S)-5-ethyl-1-methylpiperazin-2-one is a primary site for nucleophilic attack, readily undergoing alkylation and acylation reactions. For instance, the synthesis of the title compound itself involves the introduction of a methyl group at the N1 position and an ethyl group at the C5 position, with the N4-H being a potential handle for further derivatization in related analogs.

Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base, can be employed to introduce a variety of substituents at the N4 position. To ensure mono-alkylation and prevent quaternization, the use of a protecting group on one of the nitrogen atoms can be a valuable strategy, particularly in the synthesis of complex derivatives. libretexts.org Reductive amination is another effective method for N-alkylation, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-acylation of the N4-amine can be achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. This reaction converts the amine into an amide, which can alter the electronic and steric properties of the molecule. The resulting N-acyl derivatives can serve as intermediates for further transformations or as final products with distinct biological activities. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions on a 5-Ethylpiperazin-2-one Scaffold

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | (S)-5-ethylpiperazin-2-one | Benzyl bromide, K₂CO₃, CH₃CN, reflux | (S)-4-benzyl-5-ethylpiperazin-2-one | 85 |

| 2 | (S)-5-ethylpiperazin-2-one | Acetyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | (S)-1-acetyl-5-ethylpiperazin-2-one | 92 |

| 3 | (S)-5-ethylpiperazin-2-one | Benzaldehyde, NaBH(OAc)₃, CH₂Cl₂, rt | (S)-4-benzyl-5-ethylpiperazin-2-one | 78 |

| 4 | (S)-1-methyl-5-ethylpiperazin-2-one precursor | Formaldehyde, HCOOH, reflux | (S)-5-ethyl-1,4-dimethylpiperazin-2-one | 90 |

Note: The data in this table is hypothetical and based on general procedures for N-alkylation and N-acylation of piperazinones.

The introduction of aryl groups at the nitrogen atoms of the piperazin-2-one ring can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for this transformation, allowing for the formation of N-aryl and N-heteroaryl bonds. nih.gov This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the piperazinone nitrogen with an aryl halide or triflate.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for N-arylation, particularly with electron-deficient aryl halides. nih.gov These arylation reactions significantly expand the chemical space accessible from the this compound core, enabling the synthesis of compounds with potential applications in medicinal chemistry, as the arylpiperazine motif is a common feature in many biologically active molecules. encyclopedia.pub

Modification at Carbon Atoms

The carbon backbone of the this compound ring offers several positions for functionalization, which can be used to introduce additional substituents and modulate the compound's stereochemistry.

Direct C-H functionalization has emerged as a powerful strategy for the efficient modification of heterocyclic scaffolds. encyclopedia.pubrsc.org For the piperazin-2-one ring, the carbon atoms adjacent to the nitrogen atoms (α-amino positions) are the most likely sites for such transformations due to the activating effect of the heteroatoms.

Methods such as photoredox catalysis can be employed to generate α-amino radicals, which can then be trapped by various electrophiles or coupling partners. encyclopedia.pub Directed metalation, using a directing group to guide a metal to a specific C-H bond for activation, is another viable approach. For instance, lithiation of an N-Boc protected piperazinone can be followed by reaction with an electrophile to introduce a substituent at the α-carbon. While much of the research has focused on piperazines, these principles can be extended to piperazin-2-one systems. rsc.org

The stereoselective introduction of new substituents onto the piperazin-2-one ring is a key challenge in the synthesis of complex, chiral molecules. One common approach involves the alkylation of the enolate formed by deprotonation of the piperazin-2-one at the C3 position. The stereochemical outcome of this reaction can be controlled by the choice of a chiral base or auxiliary, as well as by the reaction conditions. nih.govquimicaorganica.org

Asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols, using a chiral catalyst is another powerful method for establishing stereocenters on the piperazin-2-one ring with high enantioselectivity and diastereoselectivity. dicp.ac.cnrsc.org This method allows for the synthesis of a variety of chiral disubstituted piperazin-2-ones.

Table 2: Stereoselective Introduction of Substituents on a Piperazin-2-one Ring

| Entry | Starting Material | Reaction | Product | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | 5-Ethyl-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, H₂ (1000 psi) | (5S,6R)-5-Ethyl-6-phenylpiperazin-2-one | >20:1 | 90 |

| 2 | N-Boc-5-ethylpiperazin-2-one | LDA, then Mel | (3S,5S)-N-Boc-3-methyl-5-ethylpiperazin-2-one | 95:5 | >98 |

| 3 | (S)-5-Ethylpiperazin-2-one | Asymmetric Strecker Synthesis | (2R,5S)-2-Amino-2-cyano-5-ethylpiperazin-2-one | >95:5 | 96 |

Note: The data in this table is hypothetical and based on general procedures for stereoselective synthesis of piperazinones.

Ring System Manipulations and Analog Synthesis

Beyond functionalization of the existing ring, the piperazin-2-one core can undergo more significant structural modifications. Ring-opening reactions, for instance, can provide access to linear diamino acid derivatives, which can be valuable synthetic intermediates.

Conversely, the piperazin-2-one ring can be constructed through various cyclization strategies, allowing for the synthesis of a wide array of analogs. One-pot multi-component reactions have been developed for the efficient assembly of the piperazinone scaffold from simple starting materials. nih.govresearchgate.net For example, a domino reaction involving a Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization can provide access to highly substituted chiral piperazin-2-ones. nih.gov The synthesis of piperazin-2-one derivatives through Jocic-type reactions has also been reported. researchgate.netrsc.org Such synthetic versatility allows for the generation of libraries of this compound analogs with diverse substitution patterns for further investigation.

Strategies for Constructing Spiro and Fused Piperazinone Derivatives

The synthesis of spiro and fused systems from piperazin-2-one cores is a valuable strategy for generating novel three-dimensional structures. These transformations often involve reactions at the carbon atoms of the piperazinone ring, particularly the C3 and C6 positions, or by utilizing the nitrogen atoms in cyclization reactions.

Spirocyclic Piperazinone Derivatives:

The construction of spirocyclic systems at the C3 position of the piperazin-2-one ring is a common approach. While direct examples with this compound are not prevalent in the literature, analogous reactions with similar piperazinones suggest viable synthetic routes. One such strategy involves the palladium-catalyzed reaction of propargyl carbonates with bis-nucleophiles, which can include piperazinone derivatives. acs.org This method allows for the formation of a spirocyclic system at a nitrogen atom, but modifications could potentially be adapted for C-spirocyclization.

A more direct approach involves the functionalization of the C3 position. For instance, the diastereoselective synthesis of spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives has been achieved through a Michael/Michael cyclization, showcasing a pathway to form spirocycles at a carbon adjacent to a carbonyl group. researchgate.net Although the starting material is a pyrazolone, the underlying principle of tandem reactions to create a spiro-center could be applied to piperazin-2-ones.

Another relevant approach is the synthesis of spiro-piperidine derivatives via one-pot multi-component reactions. nih.gov These methods, often employing ionic liquids, can be adapted for the synthesis of spiro-piperazinone systems by using appropriate starting materials.

| Starting Material | Reagents and Conditions | Product Type | Key Transformation | Reference |

| Bis-tosylated ethylenediamine (B42938), BOC-propargyl alcohol | Pd(0), DPEphos, CH2Cl2, rt | Piperazine (B1678402) | Palladium-catalyzed cyclization | acs.org |

| trans-ethyl 4-mercapto-2-butenoate, 4-benzylidene-5-methyl-2-phenylpyrazolones | DABCO, Toluene, 0 °C | Spiro[tetrahydrothiophene-3,3′-pyrazol] | Michael/Michael cyclization | researchgate.net |

| 1-Benzyl-4-piperidone, Arylaldehydes, Malononitrile | Piperidinium acetate-IL, EtOH, reflux | Spiro-piperidine | One-pot multi-component reaction | nih.gov |

Fused Piperazinone Derivatives:

The synthesis of fused piperazinone derivatives can be achieved through various cyclization strategies. A notable method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which yields chiral piperazin-2-ones that can be further elaborated into fused systems. dicp.ac.cn This approach provides a facile route to chiral disubstituted piperazin-2-ones, which are valuable precursors for fused derivatives.

Another strategy involves the intramolecular cyclization of suitably functionalized piperazinones. For example, a process for manufacturing fused 7,8-dihydro-5H-pteridin-6-one derivatives, which are essentially fused piperazinones, has been developed. acs.org This process often involves the reduction of a nitro group followed by cyclization.

Furthermore, a palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles has been reported, which can be adapted for the synthesis of fused piperazinones. acs.org This method utilizes propargyl carbonates and diamine components to construct the heterocyclic core, which can then be part of a fused system.

| Starting Material | Reagents and Conditions | Product Type | Key Transformation | Reference |

| 5,6-disubstituted pyrazin-2-ols | H2, Pd catalyst, chiral ligand | Chiral piperazin-2-ones | Asymmetric hydrogenation | dicp.ac.cn |

| Nitro-amino pyrimidine (B1678525) derivative | Hydrogenation catalyst (e.g., Pd, Pt), optional Cu, Fe, or V compound | 7,8-Dihydro-5H-pteridin-6-one | Reductive cyclization | acs.org |

| Glycine-derived bis-nucleophiles, Propargyl carbonates | Pd(0), DPEphos, CH2Cl2, rt | Piperazin-2-ones | Palladium-catalyzed decarboxylative cyclization | acs.org |

Transformations to Related Heterocyclic Systems

The piperazinone ring can undergo transformations to yield other heterocyclic systems through ring-opening, ring-contraction, or rearrangement reactions. These transformations can lead to novel scaffolds with different chemical and biological properties.

A significant example of such a transformation is the metabolic ring contraction of a 1,3-disubstituted piperazine derivative to a substituted imidazoline. nih.gov This novel transformation proceeds through an initial oxidation of the piperazine ring to form a reactive intermediate. While this was observed in a metabolic context, similar chemical transformations could potentially be achieved in a laboratory setting using appropriate oxidizing agents. This opens up a pathway to convert piperazinones into five-membered heterocyclic systems.

Another potential transformation is the conversion of piperazin-2-ones to other nitrogen-containing heterocycles through palladium-catalyzed reactions. A modular synthesis has been developed that allows for the creation of various substituted piperazines and related bis-nitrogen heterocycles from common starting materials. acs.org This methodology demonstrates the versatility of the piperazine core in accessing a range of heterocyclic structures.

| Starting Material | Transformation Type | Product Heterocycle | Key Reagents/Conditions | Reference |

| 1,3-disubstituted piperazine | Ring Contraction | Imidazoline | Metabolic oxidation (in vivo) | nih.gov |

| Bis-nitrogen nucleophiles, Propargyl carbonates | Cyclization | Substituted Piperazines | Pd(0), DPEphos, CH2Cl2, rt | acs.org |

| 5,6-disubstituted pyrazin-2-ols | Reduction | Chiral Piperazines | LiAlH4 or BH3·Me2S | dicp.ac.cn |

Stereochemical Investigations and Conformational Analysis of S 5 Ethyl 1 Methylpiperazin 2 One

Elucidation of Absolute and Relative Stereochemistry

The designation (S)-5-Ethyl-1-methylpiperazin-2-one specifies the absolute configuration at the chiral center, which is the carbon atom at position 5 of the piperazin-2-one (B30754) ring, substituted with an ethyl group. The "(S)" descriptor, derived from the Cahn-Ingold-Prelog (CIP) priority rules, indicates the spatial arrangement of the substituents around this stereocenter. The relative stereochemistry in disubstituted piperazin-2-ones, for instance, is often described as cis or trans, depending on the orientation of the substituents relative to the ring. In the case of this compound, with a single chiral center, the focus remains on the absolute configuration. The synthesis of such chiral piperazin-2-ones with high stereoselectivity is an area of active research, often employing methods like catalytic asymmetric hydrogenation. dicp.ac.cnrsc.org

The precise determination of stereochemistry is crucial as it dictates the molecule's interaction with other chiral molecules, such as biological receptors and enzymes. This, in turn, influences its pharmacological and toxicological profile.

Conformational Dynamics of the Piperazin-2-one Ring

The six-membered piperazin-2-one ring is not planar and, like cyclohexane, adopts various non-planar conformations to minimize steric and torsional strain. The dynamic equilibrium between these conformations is a key aspect of its chemical behavior.

The two primary conformations of the piperazin-2-one ring are the chair and the twist-boat (or skew-boat) forms. qmul.ac.ukwikipedia.org

Chair Conformation: This is generally the most thermodynamically stable conformation for six-membered rings. qmul.ac.ukwikipedia.orgnih.gov In this form, the atoms are arranged to minimize both angle strain and torsional strain, with substituents oriented in either axial or equatorial positions. The chair form of the piperazin-2-one ring is characterized by a high degree of stability. nih.gov

Boat and Twist-Boat Conformations: The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.orglibretexts.org To alleviate this strain, the boat conformation often distorts into a more stable twist-boat conformation. wikipedia.orglibretexts.org The twist-boat is an intermediate in the process of ring inversion from one chair form to another and is considered a local energy minimum, though higher in energy than the chair conformation. wikipedia.org In some substituted piperazine (B1678402) structures, the twist-boat conformation has been observed as the preferred form. rsc.org

The relative energies of these conformations generally follow the order: chair < twist-boat < boat. wikipedia.org

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Most Stable | Minimal angle and torsional strain. qmul.ac.ukwikipedia.orgnih.gov |

| Twist-Boat | Less Stable than Chair | Relieves some steric strain of the boat conformation. wikipedia.orglibretexts.org |

| Boat | Less Stable than Twist-Boat | Significant steric hindrance ("flagpole" interactions) and torsional strain. wikipedia.orglibretexts.org |

| Half-Chair | Least Stable (Transition State) | An intermediate in the interconversion between chair and twist-boat forms. wikipedia.org |

The piperazin-2-one ring can undergo a "ring flip" or inversion, where one chair conformation converts into another. During this process, axial substituents become equatorial and vice versa. This inversion is not instantaneous and must pass through higher-energy transition states, including the half-chair, and intermediates like the twist-boat conformation. wikipedia.orgyoutube.com The energy required to overcome this barrier is the inversion barrier. The flexibility of the ring and the height of this energy barrier are influenced by the nature and position of substituents on the ring. For instance, bulky substituents may favor one chair conformation over the other, affecting the equilibrium and the dynamics of the ring inversion.

Factors Influencing Stereoselectivity in Reactions Involving the Piperazin-2-one Core

Achieving high stereoselectivity in reactions to synthesize substituted piperazin-2-ones is a significant challenge and a key focus in synthetic organic chemistry. Several factors can influence the stereochemical outcome of these reactions:

Catalyst System: In asymmetric catalysis, the choice of a chiral catalyst and ligands is paramount. For example, palladium-catalyzed asymmetric hydrogenation and allylic alkylation have been used to produce enantioenriched piperazin-2-ones. dicp.ac.cnrsc.orgnih.gov The specific ligand used can have a dramatic effect on the enantiomeric excess (ee) and diastereoselectivity of the product. dicp.ac.cn

Reaction Conditions: Solvent, temperature, and the presence of additives can all play a role in directing the stereochemical course of a reaction. For instance, in some hydrogenations, the choice of solvent and Brønsted acid additive was found to be crucial for achieving high enantioselectivity. dicp.ac.cn

Substrate Structure: The existing substituents on the piperazin-2-one precursor can direct the approach of incoming reagents. Steric hindrance from bulky groups can block one face of the molecule, favoring attack from the less hindered side. This substrate control is a fundamental principle in achieving diastereoselectivity.

Nature of the Reaction: The mechanism of the reaction itself is a critical determinant of stereoselectivity. For example, intramolecular reactions can impose geometric constraints that favor the formation of one stereoisomer over another. rsc.org

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| Catalyst/Ligand | The chirality of the catalyst directly influences the enantiomeric outcome of the reaction. | Palladium complexes with chiral phosphine (B1218219) ligands in asymmetric hydrogenation. dicp.ac.cn |

| Solvent and Additives | Can affect catalyst activity and the transition state geometry. | Use of a specific solvent mixture and a Brønsted acid to improve enantiomeric excess. dicp.ac.cn |

| Substituent Effects | Steric and electronic properties of existing groups on the substrate can direct the stereochemical course of the reaction. | Bulky groups can favor the formation of trans products by blocking one face of the ring. |

| Reaction Type | The inherent mechanism of the reaction can favor a particular stereochemical pathway. | Intramolecular cyclizations often exhibit high diastereoselectivity due to conformational constraints. rsc.org |

Mechanistic Studies of Reactions Involving S 5 Ethyl 1 Methylpiperazin 2 One

Reaction Pathway Elucidation for Piperazinone Formation

The formation of the piperazinone ring is a fundamental step in the synthesis of (S)-5-Ethyl-1-methylpiperazin-2-one. A common and effective method for the synthesis of piperazin-2-ones involves the cyclization of an N-substituted-N'-(2-haloacetyl)ethylenediamine derivative. For the specific synthesis of this compound, a plausible pathway begins with the reaction of (S)-1-amino-2-ethylpropane with a suitable N-methylated haloacetamide.

The reaction is initiated by the nucleophilic attack of the primary amine of (S)-1-amino-2-ethylpropane on the electrophilic carbonyl carbon of an N-methylated haloacetamide, such as N-methyl-2-chloroacetamide. This is followed by an intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the halogen, leading to the formation of the six-membered piperazinone ring.

A proposed reaction pathway can be summarized as follows:

N-acylation: The primary amine of (S)-1-amino-2-ethylpropane reacts with N-methyl-2-chloroacetamide to form the intermediate, (S)-N-(2-(ethylamino)propyl)-2-chloro-N-methylacetamide.

Intramolecular Cyclization: Under basic conditions, the secondary amine of the intermediate is deprotonated, enhancing its nucleophilicity. This is followed by an intramolecular Williamson ether-like reaction, where the nucleophilic nitrogen attacks the electrophilic carbon attached to the chlorine atom, displacing the chloride ion and forming the piperazinone ring.

The elucidation of this pathway is typically achieved through a combination of experimental techniques, including the isolation and characterization of intermediates, isotopic labeling studies, and computational modeling.

Investigation of Transition States and Intermediates

The stereochemical outcome of the synthesis of this compound is determined by the energetics of the transition states leading to the different stereoisomers. The investigation of these transition states and the intermediates along the reaction coordinate is therefore of paramount importance.

In the proposed pathway, the key stereocenter at the 5-position is already established in the starting material, (S)-1-amino-2-ethylpropane. However, the cyclization step can be influenced by the conformation of the intermediate. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the geometries and energies of the transition states. These studies can reveal the preferred conformations that lead to the desired (S)-enantiomer with high fidelity.

The primary intermediate in this reaction is the open-chain N-acylated ethylenediamine (B42938) derivative. Its stability and conformational preferences can significantly impact the rate and stereoselectivity of the subsequent cyclization. Spectroscopic techniques like NMR can be used to study the structure and dynamics of such intermediates.

Kinetic and Thermodynamic Control in Stereoselective Processes

In stereoselective synthesis, the concepts of kinetic and thermodynamic control are fundamental to achieving a high enantiomeric excess of the desired product. wikipedia.org

Kinetic Control: This occurs when the reaction is irreversible and the product distribution is determined by the relative rates of formation of the different stereoisomers. The product that is formed faster, i.e., via the lowest energy transition state, will be the major product. wikipedia.org

Thermodynamic Control: This is observed in reversible reactions where an equilibrium is established between the products. The product distribution is then governed by the relative thermodynamic stabilities of the stereoisomers. The most stable stereoisomer will be the major product at equilibrium. wikipedia.org

For the synthesis of this compound, achieving a high enantiomeric excess of the (S)-enantiomer relies on kinetic control. wikipedia.org This is because the starting material is chiral, and the reaction conditions are typically chosen to be irreversible to preserve the stereochemical integrity of the chiral center. The reaction is designed so that the transition state leading to the (S)-product is significantly lower in energy than the transition state that would lead to any potential epimerization.

The use of a chiral auxiliary or a chiral catalyst can also be employed to create a significant energy difference between the diastereomeric transition states, thus favoring the formation of one enantiomer over the other under kinetic control.

Impact of Reaction Conditions and Reagent Stoichiometry on Yield and Enantioselectivity

The yield and enantioselectivity of the synthesis of this compound are highly dependent on the reaction conditions and the stoichiometry of the reagents. Careful optimization of these parameters is essential for an efficient and selective synthesis.

Key reaction parameters and their impact include:

Temperature: Lower temperatures generally favor kinetic control and can enhance enantioselectivity by increasing the energy difference between the competing transition states. However, very low temperatures may significantly slow down the reaction rate.

Solvent: The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants and intermediates, the stability of transition states, and the rate of reaction. A systematic screening of solvents is often necessary to find the optimal medium.

Base: In the cyclization step, the choice of base is critical. The strength and steric bulk of the base can affect the rate of deprotonation and the potential for side reactions. A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions.

Reagent Stoichiometry: The molar ratio of the reactants can impact the yield and purity of the product. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts.

The following interactive table summarizes hypothetical results from an optimization study for the cyclization step, illustrating the impact of different parameters on the yield and enantiomeric excess (e.e.) of this compound.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 | 95 |

| 2 | NaH (1.2) | THF | 25 | 6 | 85 | 98 |

| 3 | Et₃N (2.0) | Dichloromethane | 40 | 24 | 60 | 92 |

| 4 | NaH (1.2) | THF | 0 | 12 | 82 | >99 |

| 5 | K₂CO₃ (1.5) | DMF | 100 | 8 | 78 | 94 |

These data illustrate that the choice of base, solvent, and temperature can have a profound effect on the outcome of the reaction. For instance, the use of a strong base like NaH in THF at a lower temperature (Entry 4) can lead to a high yield and excellent enantioselectivity.

Computational and Theoretical Chemistry Studies on S 5 Ethyl 1 Methylpiperazin 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular structure and electronics.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure provides insights into a molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. For (S)-5-Ethyl-1-methylpiperazin-2-one, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atoms, indicating their role as potential sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue regions) would be expected around the N-H proton, highlighting its hydrogen-bond-donating character.

Conformational Search and Energy Landscapes

Due to the flexibility of the piperazinone ring and the rotatable bonds of the ethyl and methyl substituents, this compound can exist in multiple conformations. A systematic conformational search would be necessary to identify the various low-energy conformers and to construct a potential energy landscape. This landscape would reveal the relative stabilities of different conformations and the energy barriers for interconversion between them.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations could provide a dynamic view of the behavior of this compound over time, for instance, in a solvent or interacting with a biological macromolecule. These simulations would track the atomic motions, revealing how the molecule explores its conformational space and interacts with its environment. Such studies are invaluable for understanding how a molecule might bind to a receptor or enzyme.

Computational Prediction of Reaction Mechanisms and Stereoselectivity

Computational methods can be employed to elucidate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this chiral compound could be modeled to understand the transition states and intermediates involved, providing insights into the factors that control the stereoselectivity of the reaction. This is particularly relevant given the presence of a stereocenter at the C5 position.

Synthetic Utility of S 5 Ethyl 1 Methylpiperazin 2 One As a Chiral Building Block

Role in the Modular Construction of Complex Heterocyclic Frameworks

There is no available scientific literature that describes the use of (S)-5-Ethyl-1-methylpiperazin-2-one as a building block in the modular synthesis of complex heterocyclic structures. The inherent functionalities of the molecule—a secondary amine, a lactam, and a chiral center—suggest its potential for elaboration. For instance, the secondary amine could undergo N-arylation or N-alkylation to introduce diversity, while the lactam could be subjected to reduction or ring-opening reactions. However, no studies have been published to demonstrate these or other transformations for the construction of larger, more complex scaffolds.

Application in Divergent Synthesis Strategies

Divergent synthesis, a powerful strategy for generating a library of structurally diverse compounds from a common intermediate, has not been reported with This compound as the starting chiral building block. In theory, the ethyl group at the stereocenter could be further functionalized, or the piperazinone core could be modified at multiple positions to create a range of different products. The absence of such studies in the literature means that its suitability for diversity-oriented synthesis remains unexplored and unproven.

Precursor for Analogues and Derivatives with Defined Stereochemistry

While the '(S)' designation indicates that the compound has a defined stereochemistry at the C5 position, no research has been published on its use as a precursor to synthesize new analogues and derivatives where this stereocenter is retained or transferred. The potential to use this chiral information to control the stereochemical outcome of subsequent reactions is a fundamental aspect of chiral pool synthesis. However, the scientific community has not yet reported on the successful application of This compound for this purpose.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry offer a framework for developing more environmentally benign synthetic processes. For (S)-5-Ethyl-1-methylpiperazin-2-one, this involves a critical assessment of starting materials, solvents, and energy consumption. A key area of future research will be the exploration of bio-derived starting materials to replace petroleum-based precursors. For instance, amino acids or their derivatives could serve as chiral building blocks, introducing sustainability from the very first step of the synthesis.

Another focal point is the reduction and replacement of hazardous solvents. The development of synthetic routes in water, supercritical fluids, or biodegradable solvents would significantly decrease the environmental footprint. Furthermore, minimizing the number of synthetic steps through tandem or one-pot reactions will not only enhance efficiency but also reduce waste generation. Energy efficiency can be improved by exploring alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and lower energy consumption compared to conventional heating.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The precise control of stereochemistry is crucial for producing enantiomerically pure this compound. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to achieve this with high selectivity and efficiency. Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is a cornerstone of modern organic synthesis.

One promising direction is the use of earth-abundant and non-toxic metal catalysts, such as those based on iron, copper, or manganese, to replace precious metal catalysts like rhodium and palladium. The design of new chiral ligands that can effectively induce asymmetry in the formation of the piperazinone core is a critical area of investigation. Biocatalysis, employing enzymes to carry out specific chemical transformations, presents another green and highly selective alternative. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal candidates for the synthesis of complex chiral molecules.

Advanced Computational Studies for Predictive Organic Chemistry

Computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. For this compound, advanced computational studies can provide invaluable insights into its synthesis and properties. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate mechanisms, and predict the stereochemical outcome of catalytic reactions. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.

Furthermore, computational screening of virtual libraries of catalysts and ligands can accelerate the discovery of new and more effective catalytic systems. By understanding the intricate interactions between the substrate, catalyst, and solvent at a molecular level, researchers can rationally design more efficient and selective synthetic routes. Molecular dynamics simulations can also be used to study the conformational behavior of this compound and its interactions with biological targets, should it be investigated for pharmaceutical applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to easily scale up production. For the synthesis of this compound, flow-based methodologies could enable a more controlled and reproducible process.

Automated synthesis platforms, which combine robotics with software to perform multi-step syntheses, can be used to rapidly explore a wide range of reaction conditions and optimize the synthesis of the target molecule. The combination of flow chemistry and automated synthesis, often referred to as "self-optimizing" or "self-driving" laboratories, has the potential to accelerate the discovery and development of new synthetic routes for this compound and other complex molecules.

Discovery of Unexpected Chemical Reactivity and Transformations

While the primary focus of research on this compound may be on its synthesis, exploring its chemical reactivity could unveil novel and unexpected transformations. The piperazinone core is a versatile scaffold that can potentially undergo a variety of chemical modifications. For instance, the lactam functionality could be opened to reveal a diamine structure, which could then be used in the synthesis of other complex molecules.

Investigating the reactivity of the C-H bonds within the molecule could lead to the development of novel functionalization strategies. The ethyl group at the chiral center also presents opportunities for further chemical elaboration. By subjecting this compound to a diverse range of reaction conditions and reagents, researchers may uncover new and synthetically useful transformations, expanding the chemical space accessible from this chiral building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-5-Ethyl-1-methylpiperazin-2-one, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves piperazine ring functionalization. For example, nucleophilic substitution at the piperazine nitrogen followed by stereoselective reduction or cyclization. To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or asymmetric catalysis (e.g., using chiral ligands) is critical. Post-synthesis characterization via polarimetry and chiral NMR shift reagents can validate enantiomeric excess .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the ethyl and methyl substituents’ positions and the piperazin-2-one scaffold. 2D experiments (e.g., COSY, HSQC) resolve overlapping signals in complex regions.

- XRD : Single-crystal X-ray diffraction provides definitive stereochemical confirmation. Use SHELXL for refinement, ensuring hydrogen atoms are modeled with isotropic displacement parameters .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) elucidates fragmentation pathways .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Begin with in vitro assays:

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Receptor Binding : Fluorescence quenching or surface plasmon resonance (SPR) to study interactions with target proteins (e.g., serotonin receptors, given structural analogs in ).

- ROS Scavenging : DPPH or ABTS assays if antioxidant activity is hypothesized .

Advanced Research Questions

Q. How can structural contradictions in XRD data be resolved when refining this compound?

- Methodological Answer : Contradictions (e.g., disordered ethyl groups) require iterative refinement in SHELXL:

Apply restraints to bond lengths/angles for disordered regions.

Validate thermal parameters (ADPs) to avoid overfitting.

Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify improbable bond distortions.

Q. What strategies address discrepancies between computational binding predictions and experimental results for this compound?

- Methodological Answer :

Docking vs. MD Simulations : If AutoDock/Vina predictions conflict with SPR data, run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.

Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in simulations to account for hydrophobic interactions.

Protonation States : Use tools like Epik (Schrödinger) to evaluate pH-dependent tautomerism, which may alter binding affinity .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Documentation : Report exact equivalents, reaction times, and purification gradients (e.g., “column chromatography: 20–50% EtOAc/hexane” instead of “purified by column”).

- Batch Consistency : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity across batches.

- Open Data : Share synthetic procedures on platforms like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What advanced techniques validate the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Cl).

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) to assess isoform-specific inhibition.

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .

Data Analysis and Reporting Guidelines

- Contradiction Management : Use PRISMA frameworks for systematic reviews of conflicting biological data ( ).

- Ethical Data Sharing : Anonymize datasets containing sensitive experimental details while complying with GDPR/IRB standards ().

- Manuscript Preparation : Follow Beilstein Journal guidelines for experimental reproducibility, including depositing XRD data in CCDC and synthetic procedures in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.